molecular formula C3H7NO3S B3193182 N-methyl-N-methylsulfonyl-formamide CAS No. 68984-87-2

N-methyl-N-methylsulfonyl-formamide

Cat. No.: B3193182
CAS No.: 68984-87-2
M. Wt: 137.16 g/mol
InChI Key: LMIFNQJRHNSBHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-methylsulfonyl-formamide is a chemical compound for research and development purposes. Please note that the specific physical properties, detailed applications, and mechanism of action for this exact compound are not widely documented in publicly available scientific literature. Researchers are encouraged to contact our product team for comprehensive specifications, purity data, and handling guidelines. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

68984-87-2

Molecular Formula

C3H7NO3S

Molecular Weight

137.16 g/mol

IUPAC Name

N-methyl-N-methylsulfonylformamide

InChI

InChI=1S/C3H7NO3S/c1-4(3-5)8(2,6)7/h3H,1-2H3

InChI Key

LMIFNQJRHNSBHO-UHFFFAOYSA-N

SMILES

CN(C=O)S(=O)(=O)C

Canonical SMILES

CN(C=O)S(=O)(=O)C

Other CAS No.

68984-87-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Methyl Formamide (CAS 123-39-7)

  • Structure : Simplest formamide with a single methyl group (CH₃NHCHO).
  • Molecular Weight : 59.07 g/mol .
  • Hazards : Classified as Acute Toxicity Category 4 and Reproductive Toxicity Category 1B; rapidly absorbed through skin .
  • Uses : Industrial solvent, laboratory reagent .

N-(Aryl)formamides (e.g., N-(4-Methylphenyl)formamide)

  • Structure : Formamide with aromatic substituents (e.g., C₆H₄CH₃NHCHO) .
  • Properties : Exhibits phase transitions under thermal stress, relevant for dielectric materials .
  • Applications : Studied for dielectric properties and crystal engineering .
  • Key Difference : Aromatic substituents introduce π-π interactions absent in aliphatic sulfonyl derivatives.

Sulfonamide-Containing Formamides (e.g., N-(3-Formylphenyl)methanesulfonamide)

  • Structure : Combines formamide and sulfonamide moieties (e.g., C₆H₃(CHO)NH(SO₂CH₃)) .
  • Molecular Weight : ~199.23 g/mol (estimated).
  • Applications: Potential chemotherapeutic agent due to sulfonamide’s bioactivity .

Sulfinyl/Sulfonyl Derivatives (e.g., N,N-Dipropyl-1-(ethylsulfinyl)formamide)

  • Structure : Features a sulfinyl group (S=O) attached to formamide (C₃H₇)₂NC(O)S(O)C₂H₅ .
  • Applications : Used as herbicides or enzyme inhibitors .
  • Key Difference : Sulfinyl groups offer redox-active sites, unlike the more stable sulfonyl group in the target compound.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Hazards Applications
N-Methyl Formamide C₂H₅NO 59.07 123-39-7 Acute Tox. 4, Repr. 1B Solvent, lab reagent
N-(4-Methylphenyl)formamide C₈H₉NO 135.16 Not provided Not classified Dielectric materials
N-(3-Formylphenyl)methanesulfonamide C₈H₉NO₃S 199.23 55512-05-5 Not classified Chemotherapy candidate
N,N-Dimethylmethanesulfonamide C₃H₉NO₂S 123.17 918-05-8 No significant hazards Industrial intermediate
N-Methyl-N-methylsulfonyl-formamide (hypothetical) C₃H₇NO₃S 137.15 (estimated) Not available Likely high dermal absorption Pharmaceutical synthesis (inferred)

Q & A

Q. What are the standard protocols for synthesizing N-methyl-N-methylsulfonyl-formamide, and what key reaction conditions must be controlled?

Synthesis typically involves alkylation or sulfonylation of methylamine derivatives. Key conditions include temperature control (e.g., 60–80°C for methylation), solvent selection (e.g., DMF or DMSO for polar aprotic environments), and stoichiometric ratios of methylating agents like methyl iodide . Purification often employs column chromatography or recrystallization, monitored by HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • HPLC-MS/MS : For purity assessment and mass confirmation .
  • ¹H/¹³C-NMR : To resolve methyl and sulfonyl group environments (e.g., δ 2.8–3.2 ppm for N-methyl) .
  • X-ray crystallography : To confirm molecular geometry, as demonstrated in sulfonamide derivatives .

Q. What safety protocols are recommended for handling this compound?

Use fume hoods, gloves, and lab coats due to potential toxicity. Avoid inhalation or skin contact. Reactions should be conducted in authorized facilities with emergency wash stations, as outlined in sulfonamide safety guidelines .

Q. How can solvent selection be optimized for its synthesis?

Polar aprotic solvents like DMF enhance nucleophilicity in methylation steps, while DMSO may stabilize intermediates. Solvent effects on reaction kinetics should be tested via time-resolved NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound?

Conflicting signals may arise from rotameric equilibria of the sulfonyl group. Variable-temperature NMR (e.g., 25–60°C) or crystallographic validation (via Cambridge Structural Database cross-referencing) can clarify dynamic behavior . Hirshfeld surface analysis may further elucidate intermolecular interactions affecting spectra .

Q. What strategies mitigate conflicting results in reaction yields during scale-up?

Optimize heat dissipation using microreactors or controlled batch heating. Monitor byproducts via LC-MS and adjust stoichiometry iteratively. For example, excess methyl iodide (>1.2 eq) may improve yield but requires careful quenching to avoid side reactions .

Q. How does the sulfonyl group's electronic environment influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfonyl group reduces electron density at the nitrogen, directing electrophilic attacks to the methyl group. DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution, while Hammett constants quantify substituent effects .

Q. What computational methods predict feasible synthetic pathways for novel derivatives?

Retrosynthetic algorithms (e.g., AI-powered tools using Reaxys or Pistachio databases) analyze reaction templates and prioritize routes with high atom economy. For example, methylsulfonyl group installation may be guided by sulfonamide coupling precedents .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or solubility data?

Cross-validate purity via DSC (differential scanning calorimetry) for melting points and phase-solubility diagrams. Impurities from incomplete sulfonylation (e.g., residual amines) may depress melting points, detectable via TLC or GC-MS .

Q. Why do catalytic methods for methylation sometimes fail with this compound?

Steric hindrance from the sulfonyl group may limit catalyst accessibility. Switch to bulkier ligands (e.g., Josiphos) or employ microwave-assisted synthesis to enhance reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.